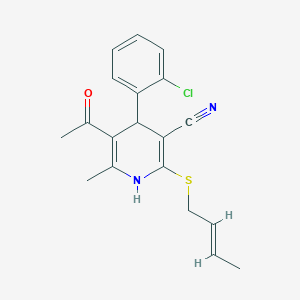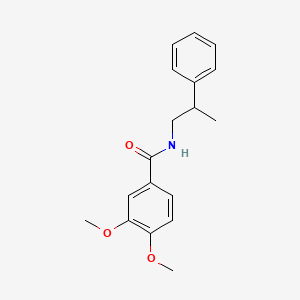
4-(3-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPPA and has been found to have interesting biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of MPPA is not fully understood, but it has been suggested that it modulates the activity of the sigma-1 receptor by binding to a specific site on the protein. This binding may alter the conformation of the protein, which can affect its interaction with other proteins and signaling pathways.
Biochemical and physiological effects:
MPPA has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may contribute to the analgesic effects of MPPA. Additionally, MPPA has been found to increase the release of dopamine in the brain, which suggests that it may have potential applications in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has been found to have a high affinity for the sigma-1 receptor, which makes it a promising candidate for studying the role of this protein in various physiological processes. However, one limitation of MPPA is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MPPA. One area of interest is the development of MPPA analogs that have improved potency and selectivity for the sigma-1 receptor. Additionally, further studies are needed to fully understand the mechanism of action of MPPA and its potential therapeutic applications for various neurological disorders. Finally, more research is needed to explore the biochemical and physiological effects of MPPA and its potential interactions with other proteins and signaling pathways.
Métodos De Síntesis
The synthesis of 4-(3-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid involves several steps. The first step is the preparation of 6-methylpyridazin-3-amine, which is then reacted with 3-methylphenol to form the intermediate 4-(3-methylphenoxy)-6-methylpyridazin-3-amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
MPPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and learning. MPPA has been shown to modulate the activity of the sigma-1 receptor, which suggests that it may have potential therapeutic applications for various neurological disorders.
Propiedades
IUPAC Name |
4-(3-methylphenoxy)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-4-3-5-15(12-13)24-18(17(22)23)8-10-21(11-9-18)16-7-6-14(2)19-20-16/h3-7,12H,8-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSGKMFWLBONCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2(CCN(CC2)C3=NN=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-N-(pyridin-2-ylmethyl)aniline](/img/structure/B5341957.png)
![2-(6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-1-methyl-1H-benzimidazole](/img/structure/B5341963.png)
![N-(3-hydroxypropyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5341965.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5341986.png)
![N-[5-(1-azepanylsulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5341991.png)
![2,3-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5341995.png)
![(1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine](/img/structure/B5342002.png)

![4-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5342018.png)
![2-cyclopropyl-N-[1-(4-methylbenzyl)cyclopropyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5342023.png)
![(3S*,5S*)-1-butyl-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5342029.png)
![N-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}-1,1-dimethyl-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5342043.png)
![(3-endo)-8-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5342058.png)